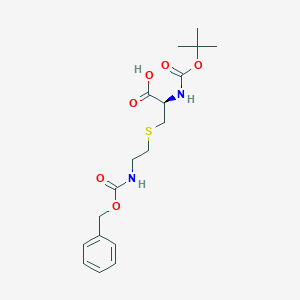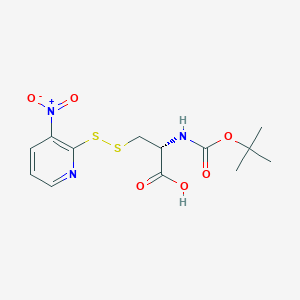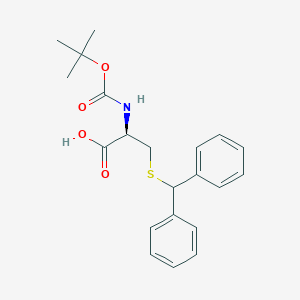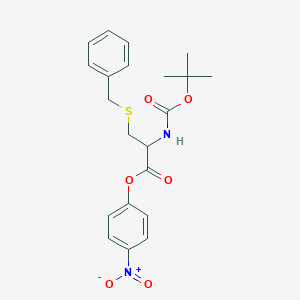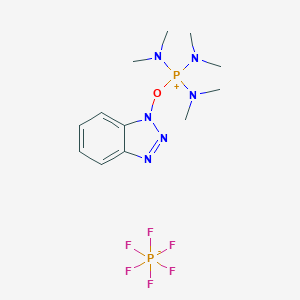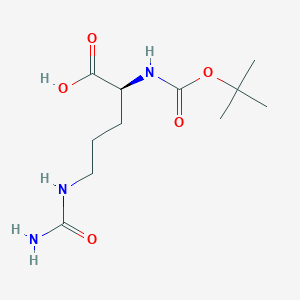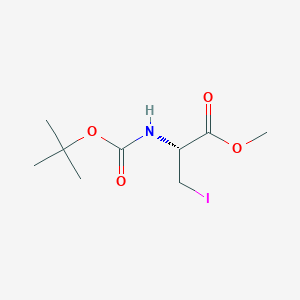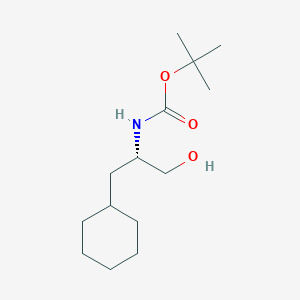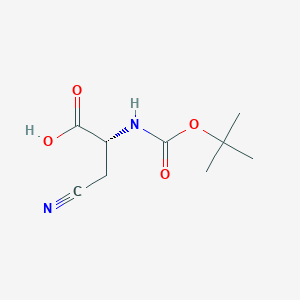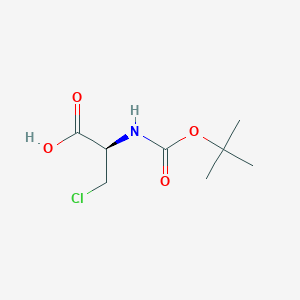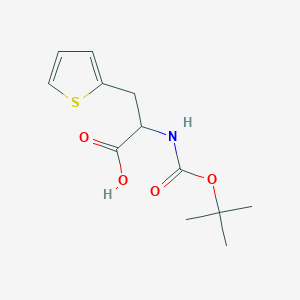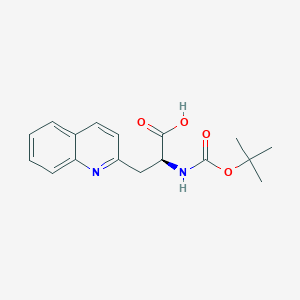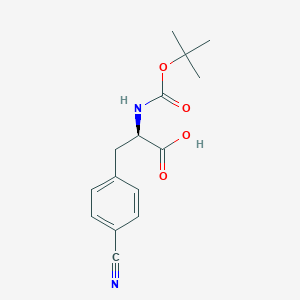
Boc-D-Phe(4-CN)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Boc-4-cyanophenylalanine is a chiral amino acid derivative commonly used in organic synthesis and medicinal chemistry. The compound features a cyanophenyl group attached to the alpha carbon of phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure imparts unique chemical properties, making it valuable in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-4-cyanophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-phenylalanine.
N-Boc Protection: The amino group of ®-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyanation: The protected phenylalanine undergoes a cyanation reaction, where the para position of the phenyl ring is substituted with a cyano group. This step can be achieved using reagents like copper(I) cyanide (CuCN) and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-4-cyanophenylalanine may involve optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
®-N-Boc-4-cyanophenylalanine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: 4-carboxyphenylalanine.
Reduction: 4-aminophenylalanine.
Deprotection: Free amine derivative of phenylalanine.
科学研究应用
®-N-Boc-4-cyanophenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins for studying structure-function relationships.
Medicine: Employed in the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-N-Boc-4-cyanophenylalanine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides steric hindrance, enhancing selectivity.
相似化合物的比较
Similar Compounds
®-N-Boc-4-fluorophenylalanine: Similar structure with a fluorine atom instead of a cyano group.
®-N-Boc-4-nitrophenylalanine: Contains a nitro group in place of the cyano group.
®-N-Boc-4-methoxyphenylalanine: Features a methoxy group instead of a cyano group.
Uniqueness
®-N-Boc-4-cyanophenylalanine is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where the cyano group can be further transformed.
属性
CAS 编号 |
146727-62-0 |
|---|---|
分子式 |
C15H17N2O4- |
分子量 |
289.31 g/mol |
IUPAC 名称 |
(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/p-1/t12-/m1/s1 |
InChI 键 |
RMBLTLXJGNILPG-GFCCVEGCSA-M |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)[O-] |
同义词 |
146727-62-0; Boc-D-4-Cyanophenylalanine; Boc-D-Phe(4-CN)-OH; (R)-N-BOC-4-CYANOPHENYLALANINE; Boc-4-cyano-D-phenylalanine; (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid; ST50826113; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid; Boc-D-4-Cyanophe; AC1Q1MTM; AC1MC19I; Boc-p-cyano-D-phenylalanine; 14987_ALDRICH; SCHEMBL3450109; 14987_FLUKA; MolPort-002-344-038; RMBLTLXJGNILPG-GFCCVEGCSA-N; ZINC2567680; ANW-74726; CB-480; AKOS015836561; AM82777; AJ-41453; AK-33325; KB-48228 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


